2-methyl-N-(3-nitrophenyl)benzamide
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Overview
Description
2-methyl-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.2567 It is a derivative of benzamide, where the benzamide core is substituted with a methyl group at the 2-position and a nitrophenyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-nitrophenyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 2-methyl-N-(3-aminophenyl)benzamide.
Substitution: Various halogenated or nitrated derivatives.
Hydrolysis: 2-methylbenzoic acid and 3-nitroaniline.
Scientific Research Applications
2-methyl-N-(3-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(2-nitrophenyl)benzamide
- 2-methyl-N-(4-nitrophenyl)benzamide
- 3-acetoxy-2-methylbenzamide
- 2,3-dimethoxybenzamide
Uniqueness
2-methyl-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications .
Properties
CAS No. |
22978-51-4 |
---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-methyl-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H12N2O3/c1-10-5-2-3-8-13(10)14(17)15-11-6-4-7-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) |
InChI Key |
NPTGEEBUWFEACF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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